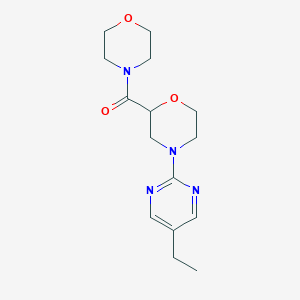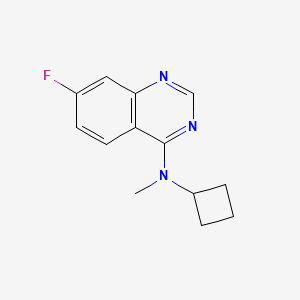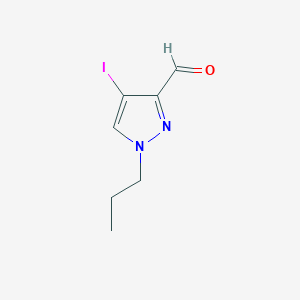![molecular formula C20H24FN3O2 B12232979 7-Fluoro-2-methyl-3-{[1-(pent-4-enoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12232979.png)
7-Fluoro-2-methyl-3-{[1-(pent-4-enoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2-methyl-3-{[1-(pent-4-enoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and a fluoro substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-methyl-3-{[1-(pent-4-enoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of an appropriate anthranilic acid derivative with a suitable amine.
Introduction of the Fluoro Substituent: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Piperidine Ring: The piperidine ring can be constructed through a series of reactions, including nucleophilic substitution and cyclization.
Attachment of the Pent-4-enoyl Group: The pent-4-enoyl group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-methyl-3-{[1-(pent-4-enoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to modify the substituents on the quinazolinone core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional carbonyl groups, while reduction can yield alcohols or amines.
Scientific Research Applications
7-Fluoro-2-methyl-3-{[1-(pent-4-enoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-3-{[1-(pent-4-enoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate
- 7-Fluoro-2-methyl-3-{[1-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl}quinazolin-4-one
Uniqueness
7-Fluoro-2-methyl-3-{[1-(pent-4-enoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the fluoro substituent and the pent-4-enoyl group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H24FN3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
7-fluoro-2-methyl-3-[(1-pent-4-enoylpiperidin-4-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C20H24FN3O2/c1-3-4-5-19(25)23-10-8-15(9-11-23)13-24-14(2)22-18-12-16(21)6-7-17(18)20(24)26/h3,6-7,12,15H,1,4-5,8-11,13H2,2H3 |
InChI Key |
JLQHDIMMXIWMOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(=O)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12232899.png)
![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12232905.png)
![2-[4-(4-Bromophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12232912.png)
![N-[(1,4-dioxan-2-yl)methyl]-N,9-dimethyl-9H-purin-6-amine](/img/structure/B12232913.png)
![2-[4-(4-Bromophenyl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B12232930.png)
![3-chloro-5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12232938.png)





![2-(2-methylphenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide](/img/structure/B12232968.png)

![1-cyclopentyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12232973.png)
